3-Propoxypropylamine
Overview
Description
3-Propoxypropylamine is a compound that can be inferred to have a propoxy group attached to a propylamine structure. While the provided papers do not directly discuss 3-Propoxypropylamine, they do provide insights into the synthesis, molecular structure, and chemical reactions of related propylamine compounds. These insights can be extrapolated to understand the potential characteristics and behaviors of 3-Propoxypropylamine.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions and the use of catalysts. For instance, a highly diastereoselective synthesis of 1,2-diamines was achieved by treating methyl phenyldiazoacetate with arylamine and imine in the presence of dirhodium acetate . Similarly, methiopropamine, a thiophene analogue of methamphetamine, was synthesized through a three-step protocol . These methods suggest that the synthesis of 3-Propoxypropylamine could also involve multi-step reactions and possibly the use of catalysts to achieve the desired product.
Molecular Structure Analysis
The molecular structure of propylamine derivatives can be complex and is influenced by the substituents attached to the nitrogen atom. For example, N-substituted propylamines with triazole and dichlorophenyl groups have been synthesized and shown to exhibit antifungal activity . The structure of 3-Propoxypropylamine would include a propoxy group, which could affect its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Propylamines can undergo various chemical reactions, including cyclodimerization and ring closures, as seen in the synthesis of eight-membered ring compounds from alkyl-2,3-epoxypropylamines . The thermal reactions of N-(2,3-epoxypropyl)diphenylamine also indicate that the oxirane ring can open at different carbon atoms, leading to products like 3-hydroxy-1-phenyl-1,2,3,4-tetrahydroquinoline . These reactions highlight the reactivity of the epoxypropylamine group, which could be relevant to the behavior of 3-Propoxypropylamine under thermal conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of propylamine derivatives can vary widely. For example, the addition polymerization of aromatic disecondary diamines with epoxy compounds leads to high molecular weight polymers with varying glass transition temperatures . The synthesis of enantiomerically pure epoxypropylamine as a chiral building block for β-adrenergic blocking agents demonstrates the importance of stereochemistry in the physical properties and biological activity of these compounds . The properties of 3-Propoxypropylamine would likely be influenced by its molecular structure, including factors such as polarity, steric hindrance, and the presence of the propoxy group.
Scientific Research Applications
Aryloxypropane Derivatives
In the study of aryloxypropane derivatives, 3-Propoxypropylamine has been investigated for its potential in synthesizing compounds with local anaesthetic activity. The research, conducted by Petrow, Stephenson, and Thomas (1956), explored various aryloxyhydroxypropylamines, including those resembling the lignocaine group of local anaesthetics. Some derivatives showed significant local anaesthetic activity, highlighting the potential of 3-Propoxypropylamine derivatives in medical applications (Petrow, Stephenson, & Thomas, 1956).
Animal Experimentation and 3Rs
Research involving animal experimentation and the application of the 3Rs (Replacement, Reduction, Refinement) principles is a critical area of scientific research. Lewis (2019) discusses the adoption and implementation of the 3Rs in animal research, emphasizing the ethical and scientific significance of minimizing animal use and suffering while supporting high-quality science (Lewis, 2019). Similarly, Aske and Waugh (2017) expand on the 3Rs principles, highlighting their historical development and contributions to advances in research, particularly in animal models (Aske & Waugh, 2017).
Ethical Considerations in Animal Testing
Ferdowsian and Beck (2011) provide a comprehensive overview of the ethical and scientific considerations surrounding animal testing and research. They emphasize the implementation and effectiveness of the 3Rs in ensuring ethical practices in animal research (Ferdowsian & Beck, 2011).
Safety And Hazards
properties
IUPAC Name |
3-propoxypropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-2-5-8-6-3-4-7/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOXFQVLOTVLSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168265 | |
Record name | 3-Propoxypropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propoxypropylamine | |
CAS RN |
16728-59-9 | |
Record name | 3-Propoxy-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16728-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Propoxypropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016728599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Propoxypropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-propoxypropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.069 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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